Journal Name:CyTA - Journal of Food
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CyTA - Journal of Food ( IF 0 ) Pub Date: 2023-03-16 , DOI: 10.1021/acsengineeringau.2c00051
We report the investigation of a chalcopyrite leaching process that implements millimeter-sized glass beads that are stirred in the leach reactor to combine particle grinding, mechanical activation, and surface removal of reaction products. The paper focuses on demonstrating the impact of the so-called attrition-leaching phenomenon on the leaching rate of a chalcopyrite concentrate and provides a first understanding of the underlying mechanisms. For this purpose, we have compared the copper leaching yield for different configurations under controlled chemical conditions (1 kg of glass beads and 84 g of chalcopyrite concentrate in 2.5 L of H2SO4-H2O solution, pH = 1.3, Eh = 700 mV vs SHE, and T = 42 °C). On top of elemental analysis of the leach solution with time, we provide a full characterization of the solid residue based on X-ray diffraction, elemental analysis, and sulfur speciation. We demonstrate that glass beads led to a remarkable enhancement of the leaching rate in conditions where particles were already passivated by simple leaching and even when large amounts of solid products (elemental sulfur and jarosite) were present. An in-depth evaluation of particle size distribution showed that particle breakage occurred during a rather short time (a few hours) at the beginning of the runs, transforming the initial particles with d4/3 = 30 μm to finer particles with d4/3 = 15 μm. Then, particle breakage almost stopped, while an attrition phenomenon was evidenced, inducing the formation of very fine particles (<1 μm) and aggregates concomitantly with copper leaching.
CyTA - Journal of Food ( IF 0 ) Pub Date: 2023-07-10 , DOI: 10.1021/acsengineeringau.3c00009
Catalytic NH3 synthesis is a well-studied reaction, but its use in renewable energy storage is difficult due to the need for small-scale production, requiring greatly reduced operating temperatures and pressures. NH3 inhibition on supported Ru catalysts becomes more prevalent at low temperatures, decreasing the reaction rates. In addition, promoter species are prone to oxidation at lower temperatures, further depressing the reaction rate. In situ NH3 removal techniques have the potential to enhance NH3 synthesis under milder conditions to combat both NH3 inhibition and thermodynamic limitations, while the regeneration of the adsorber can potentially reactivate promoter species. The deactivation event of 5 wt % Ru/CeO2 (3.9 nm average Ru particle size) was first explored in detail, and it was found that slight oxidation of Ce3+ promoter species is the major cause of deactivation at lower temperatures, which is easily restored by high-temperature H2 treatment. Ru/CeO2 was then mixed with zeolite 4A, a substance showing favorable NH3 capacity under mild reaction conditions. In situ adsorption of NH3 significantly increased the reaction rate of Ru/CeO2 at 200 °C with 5 kPa H2 and 75 kPa N2, where the reaction rate increased from 128 to 565 μmol g–1 h–1 even at low H2 conversions of 0.25% (average NH3 yield of 0.01%). The temperature swings that were utilized to measure NH3 uptake on zeolite 4A were also found to provide a reactivation event for Ru/CeO2. In situ NH3 removal went beyond equilibrium limitations, achieving H2 conversions up to 98%. This study sheds light on the kinetics of the use of in situ NH3 removal techniques and provides insight into future designs utilizing similar techniques.
CyTA - Journal of Food ( IF 0 ) Pub Date: 2023-05-23 , DOI: 10.1021/acsengineeringau.3c00005
Stable foams that can resist disproportionation for extended periods of time have important applications in a wide range of technological and consumer materials. Yet, legislative initiatives limit the range of surface active materials that can be used for environmental impact reasons. There is a need for technologies to efficiently produce multiphase materials using more eco-friendly components, such as particles, and for which traditional thermodynamics-based processing routes are not necessarily efficient enough. This work describes an innovative foaming technology that can produce ultrastable Pickering-Ramsden foams, with bubbles of micrometer-sized dimensions, through pressure-induced particle densification. Specifically, aqueous nanosilica-stabilized foams are produced by foaming a suspension at subatmospheric pressures, allowing for adsorption of the particles onto large bubbles. This is followed by an increase back to atmospheric pressure, which induces bubble shrinkage and compresses the adsorbed particle interface, forming a strong elastoplastic network that provides mechanical resistance against disproportionation. The foam’s interfacial mechanical properties are quantified to predict the range of processing conditions needed to produce permanently stable foams, and a general stability criterion is derived by considering the interfacial rheological properties under slow, unidirectional compression. Foams that are stable against disproportionation are characterized by interfaces whose mechanical resistance to compressive deformations can withstand their tendency to minimize the interfacial stress by reducing their surface area. Our ultrastable nanosilica foams are tested in real-life applications by introducing them into concrete. In comparison to other commercial air entrainers, our microfoam improves concrete’s freeze–thaw resistance while supplying higher material strength, providing an economically attractive, industrially scalable, and durable alternative for use in real-life applications involving cementitious materials. The applicability of our stability criterion to other rheologically complex interfaces and the versatile nature of our foaming technology enables usage for a broad class of materials, beyond the construction industry.
CyTA - Journal of Food ( IF 0 ) Pub Date: 2022-02-02 , DOI: 10.1021/acsengineeringau.1c00034
Periodic Open Cellular Structures are envisioned as potential enhanced catalyst substrates for heat and mass transfer-limited processes. To enable their rational design, in this study, we propose a combined numerical and experimental approach to assess the pressure drop in the tetrakaidekahedral and diamond lattices since generalized correlations are not present in the literature. Deviations are observed between the model predictions available in the literature, which are possibly due to the different methods of investigation, that is, numerical on ideal geometries and experimental on reproductions. To reconcile the two approaches and prevent discrepancies, careful attention is paid here to the quality of 3D-printed replicas for experimental investigation to obtain results representative of ideal lattices. Computational Fluid Dynamics simulations and experiments are then employed together to cross-validate the results and then to perform a parametric analysis of the effect of the morphological properties on the pressure drop. The effect of the cell size and the porosity are discussed, enabling the derivation of engineering correlations for the prediction of the pressure drop across the lattices within the range of 1 < Reds < 300. Finally, the performances of lattice materials are compared with those of conventional structured supports by evaluating the trade-off between the fluid–solid mass transfer rate and the pressure drop, which is crucial for several catalytic processes. Results show that the diamond lattice outperforms other cellular materials and can outperform ceramic honeycomb monoliths at low Reynolds numbers.
CyTA - Journal of Food ( IF 0 ) Pub Date: 2022-06-22 , DOI: 10.1021/acsengineeringau.2c00018
The objective of this study was to optimize the pectin extraction from industrial quince biowaste using citric acid as a hydrolytic agent and assisting the process with ultrasound technology. For this, the process was modeled using the Box–Behnken design (BBD) to find the factors’ optimum values and their interactions. The quince pectin extraction was carried out by adding to the biowaste a citric acid solution at different pH values (2.0, 2.5, and 3.0) in mass volume ratios of 1/25, 1/20, and 1/15 g/mL and immersing it in an ultrasound bath for 30, 45, and 60 min at controlled temperatures of 70, 80, and 90 °C. Pectin yield, process cost, and CO2 emission were calculated under different conditions according to the BBD model, and a polynomial function was adjusted for each dependent variable. A multiobjective optimization technique known as “Genetic algorithms” was used to find the proper extraction conditions that would maximize the pectin yield and minimize the process cost. The optimal extraction conditions obtained were as follows: pH = 2.12, mvr = 0.04 g/mL, time = 48.98 min, and temperature = 85.20 °C, with response variables of pectin yield = 12.78%, cost = 1.501 USD/kg of pectin, and calculated CO2 emission = 0.565 kg of CO2/kg of pectin.
CyTA - Journal of Food ( IF 0 ) Pub Date: 2022-01-21 , DOI: 10.1021/acsengineeringau.1c00032
Slurry loop reactors have been extensively used in chemical industry, for example, ethylene copolymerization. A classical engineering problem is the timely removal of reaction heat which would otherwise cause particle swelling and aggregation, and thus reactor fouling, operation instability, or even blockage, imposing a high safety risk in production. Lack of knowledge on the mesoscale information of particle swelling and aggregation poses great challenge on the prediction of the macroscale behavior. A swelling-dependent two-fluid model was developed and applied for reactor optimization in this work to account for the evolution of mesoscale structures. The simulation resolves the particle aggregation and plug accumulation in the upstream of the pump and the upper horizontal pipe, revealing the fundamental of reactor blockage. The mesoscale structure, when developing to a certain extent, can cause a sharp increase of pump power consumption. This structure can be characterized by the growth and threshold of the plug volume. Based on this mesoscale understanding, a reactor optimization scheme was heuristically proposed to minimize or eliminate the plug regions by employing two pumps and two cycles.
CyTA - Journal of Food ( IF 0 ) Pub Date: 2022-06-02 , DOI: 10.1021/acsengineeringau.2c00015
Bimetallic platinum–rhenium catalysts supported on activated carbon were tested for the hydrodeoxygenation (HDO) of isoeugenol at 250 °C and 30 bar of H2 in a batch reactor. The catalysts were characterized by inductively coupled plasma atomic emission spectrometry (ICP-IES), N2 physisorption, electron microscopy (high-angle annular dark-field scanning transmission electron microscopy (HAADF-STEM), transmission electron microscopy (TEM)), temperature-programmed reduction, X-ray absorption spectroscopy (X-ray absorption near-edge structure (XANES) and extended X-ray absorption fine structure (EXAFS)), and temperature-programmed desorption of ammonia. Bimetallic catalysts containing Pt and Re were much more active than monometallic Pt/C and Re/C. Complete isoeugenol conversion, high propylcyclohexane yield (99%), and a high liquid-phase mass balance (77%) were obtained for the catalyst with the highest Re loading, Pt–Re(1:5)/C. Such high activity is attributed to a synergistic effect between the reduced Pt and the Re-oxide species, as both metal active sites and oxygen vacancies are required for HDO. The apparent activation energy for the HDO of isoeugenol with Pt–Re(1:5)/C was 44 kJ/mol.
CyTA - Journal of Food ( IF 0 ) Pub Date: 2022-06-09 , DOI: 10.1021/acsengineeringau.2c00019
Large-scale biogas plants are a viable source of CH4 and CO2 to be converted efficiently into high-value products. Specifically, production of liquid hydrocarbons can enhance the availability of green fuels while achieving significant CO2 reductions on site. In this study, the production of liquid hydrocarbons is simulated by dry reforming of biogas into lean-hydrogen syngas, further converted in CO hydrogenation and oligomerization reactors. The process was modeled by using CHEMCAD based on published experimental results with the projected feed composition. A high molar feed ratio of CO2/CH4 (>1.7) was set for the reformer to minimize steam requirement while avoiding carbon formation and reaching an optimal H2 to CO molar ratio (0.7). Two options were techno-economically evaluated based on a biogas plant with a capacity of 5000 N m3/h that produces between 13.8 and 15.7 million liters per year of blending stock for transportation fuels. The economics of the process depends mainly on the cost and availability of the biogas. The minimum selling price of the liquid fuels is $1.47/L and $1.37/L for options 1 (once-through conversion of syngas to liquid fuels) and 2 (recycle of tail gas from oligomerization reactor), respectively, and can be significantly reduced in case the biogas throughput is increased to >20 000 N m3/h. Recycling of the tail gas (option 2) yielded higher productivity, resulting in higher carbon yield (77.9% on the basis of methane) and energy efficiency (67.1%). The economic viability of the process can be improved by implementing CO2 tax or other incentives to reduce capital investment. It provides a potential route for efficient conversion of biogas into liquid hydrocarbons to meet the increased demand for renewable fuels as blending stock in the transportation sector while improving the sustainability of the plant.
CyTA - Journal of Food ( IF 0 ) Pub Date: 2022-08-17 , DOI: 10.1021/acsengineeringau.2c00030
We welcome you to the fourth issue of Volume 2 of ACS Engineering Au. Our inaugural editorial (1) introduced ACS Engineering Au and its mission. Next, we highlighted our enhanced focus on technological and engineering aspects of research on chemicals, materials, and energy. (2)ACS Engineering Au is emerging as a premier platform for sharing new research methods and results to facilitate the translation of basic research to practice and application. The scope of ACS Engineering Au is shown schematically in Figure 1 and presented in detail on our journal webpage. Figure 1. Schematic representation of the scope of ACS Engineering Au. The first takeaway from Figure 1 is that the scope is broad and covers virtually everything under the umbrella of chemistry and chemical engineering! This is deliberate and by design. Applied chemistry and chemical engineering are very broad and almost all-encompassing. ACS Engineering Au will be a platform presenting cutting-edge research in these broad areas. This may be counter to the current climate of journal publishing, where more specialized journals are often being developed. Figure 2 shows data on the number of journals in two representative engineering fields, namely, chemical engineering and civil engineering, taken from Journal Citation Reports (Clarivate Analytics, 2022). Please note that the y-axes for the two engineering areas are different and adjusted so that their normalized trajectories look similar. The number of journals is normalized by the number of journals in 2002, and the data for the last 10 years is shown. Figure 2. Change in the number of “Civil Engineering” (Civil: Min = 1.5; Max = 3.5) and “Chemical Engineering” (ChE: Min = 1; Max = 1.55) discipline-specific journals. Data is taken from the Journal Citation Reports (Clarivate, 2022) Whether to restrict the scope of a new journal to a specific area or make it broad is not an easy decision and is based on many different factors and goals. At times, journals are launched as broad platforms for interdisciplinary science; on other occasions, new journals are launched to nurture a small but growing subdiscipline or to capture new audiences for a publisher. Convincing arguments may be made to support the growth of broad or more focused-scope journals. It will be interesting to look at how these trajectories change in the coming years. Three possible trajectories are forecast schematically in Figure 2: consolidation of the number of journals, the number remaining the same, and a further increase in the number of journals. These three projected trajectories represent three possible trends, with no intention of suggesting any quantitative information. The prediction of future trajectories is challenging due to the various factors influencing the future of how we publish chemistry and engineering research. We believe that the growth trend is not sustainable and that there will eventually be a consolidation and reduction in the number of scientific journals. Whether that peak in the number of journals is attained now or will occur some years down the line is open to debate. However, the eventual consolidation and steering toward broad-scope journals appear more likely to us. Developing a broad-scope publishing platform covering applied chemistry and chemical engineering will promote the cross-fertilization of ideas and will allow new emerging topical areas that rely on the same core fundamentals to be easily accommodated. Consider the history of the prominent broad-scope journal, Industrial & Engineering Chemistry Research (I&EC Research). The journal began publishing in 1909, initially under the title Industrial & Engineering Chemistry. It then transformed into four journals focusing on data, fundamentals, processes, and products (Journal of Chemical & Engineering Data, I&EC Fundamentals, I&EC Process Design & Development, and I&EC Product Research & Development) during 1956–1962. In 1986, the latter three journals merged and the word “Research” was added to the title “Industrial & Engineering Chemistry” to form the present-day I&EC Research. We feel that further consolidation, similar to that seen in the case of I&EC Research, may occur in the future, resulting in a reduction in the number of journals and giving rise to more broad-scope journals like ACS Engineering Au. A broad-scope publishing journal platform like ACS Engineering Au is well poised for a future in which open access is the choice of authors interested in boosting the global visibility and reach of their research. The scope of ACS Engineering Au covers that of I&EC Research, Journal of Chemical & Engineering Data, and Energy & Fuels. It thus offers a unique opportunity for the cross-fertilization of ideas from related fields and welcomes science and engineering developments that are truly interdisciplinary. As we are committed to developing ACS Engineering Au with our community of authors, reviewers, and readers, we invite you to share your suggestions on our scope and other aspects of the journal. We consider all feedback carefully and welcome input from the community we serve. We are committed to making ACS Engineering Au the premier fully open access, broad-scope chemical engineering journal. We are also pleased to introduce the fourth issue of Volume 2 of ACS Engineering Au, which contains: Modeling Polyzwitterion-Based Drug Delivery Platforms: A Perspective of the Current State-of-the-Art and Beyond, by Sousa Javan Nikkhah and Matthias Vandichel (DOI: 10.1021/acsengineeringau.2c00008) Catalysis at the Solid–Liquid–Liquid Interface of Water–Oil Pickering Emulsions: A Tutorial Review, by M. Pilar Ruiz and Jimmy A. Faria (DOI: 10.1021/acsengineeringau.2c00010) New Perspectives into Cellulose Fast Pyrolysis Kinetics Using a Py-GC × GC-FID/MS System, by Kevin M. Van Geem and co-workers (DOI: 10.1021/acsengineeringau.2c00006) Discovering Circular Process Solutions through Automated Reaction Network Optimization, by Alexei A. Lapkin and co-workers (DOI: 10.1021/acsengineeringau.2c00002) Optimization of Poly(ethylene terephthalate) Fiber Degradation by Response Surface Methodology Using an Amino Acid Ionic Liquid Catalyst, by Qing Zhou, Xingmei Lu et al. (DOI: 10.1021/acsengineeringau.1c00039) Assessment of Predicting Frontier Orbital Energies for Small Organic Molecules Using Knowledge-Based and Structural Information, by Berlin Chen and Ming-Kang Tsai and co-workers (DOI: 10.1021/acsengineeringau.2c00011) Implementation of a Control Strategy for Hydrodynamics of a Stirred Liquid–Liquid Extraction Column Based on Convolutional Neural Networks, by Norbert Kockmann et al. (DOI: 10.1021/acsengineeringau.2c00014) We sincerely thank all of our authors and reviewers who contributed to this new issue of ACS Engineering Au. Our first few published issues demonstrate the breadth of the scope of the journal, and we appreciate the support from the community in the first 18 months of the journal. We thank Amelia Newman (Managing Editor, ACS Engineering Au) for gathering the data and for useful discussions. This article references 2 other publications. This article has not yet been cited by other publications. Figure 1. Schematic representation of the scope of ACS Engineering Au. Figure 2. Change in the number of “Civil Engineering” (Civil: Min = 1.5; Max = 3.5) and “Chemical Engineering” (ChE: Min = 1; Max = 1.55) discipline-specific journals. Data is taken from the Journal Citation Reports (Clarivate, 2022) This article references 2 other publications.
CyTA - Journal of Food ( IF 0 ) Pub Date: 2022-04-15 , DOI: 10.1021/acsengineeringau.1c00039
With large quantities of poly(ethylene terephthalate) (PET) fibers being used and discarded each year, the chemical recycling of PET fibers is of far-reaching importance. The metal-based catalysts currently used in chemical recycling often lead to metal residues and product coloration, which limits the industrialization of PET recycling. In this work, environmentally friendly amino acid ionic liquids were synthesized, which can replace the conventional zinc acetate catalyst for the glycolysis of PET fibers, enabling 100% PET fiber conversion and 84.5% bis(2-hydroxyethyl) terephthalate (BHET) yields. Meanwhile, the effects of different factors on the process were explored by response surface methodology (RSM), and the optimal conditions (125 min, 193.5 °C, 8 wt % catalyst dosage, and 15.7 g of ethylene glycol (EG)) were predicted, which were further verified experimentally. The error between the model prediction and the experimental value was only 3.49%, which proved the reliability of the model. This method breaks the limitation of a single-factor study and allows exploring the relationship between multiple factors simultaneously to find the optimal solution.
Supplementary Information
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